C14H22N2O
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Overview
Description
C14H22N2O is an organic compound that features a morpholine ring and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H22N2O typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and morpholine.
Formation of Intermediate: The 4-ethylbenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
C14H22N2O can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be further reduced to form amines or other reduced derivatives.
Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include secondary or tertiary amines.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
C14H22N2O has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of C14H22N2O depends on its application:
Pharmaceuticals: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity.
Organic Reactions: It may act as a nucleophile or electrophile, participating in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Phenyl)-2-(morpholin-4-yl)ethan-1-amine: Lacks the ethyl substituent on the phenyl ring.
2-(4-Isopropylphenyl)-2-(morpholin-4-yl)ethan-1-amine: Contains an isopropyl group instead of an ethyl group.
Uniqueness
C14H22N2O is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-12-3-5-13(6-4-12)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXQIQGMNYWIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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